

Assessing the Selectivity Profile of 1D228: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of **1D228**, a novel dual inhibitor of c-Met and Tropomyosin Receptor Kinase (TRK). The performance of **1D228** is objectively compared with other established inhibitors, Tepotinib (a selective c-Met inhibitor) and Larotrectinib (a selective TRK inhibitor), supported by experimental data.

Executive Summary

1D228 demonstrates potent inhibitory activity against both c-Met and TRK kinases, offering a potential therapeutic advantage in cancers where both pathways are active.[1][2][3] In direct comparisons, **1D228** exhibits superior anti-proliferative effects in specific cancer cell lines and more robust tumor growth inhibition in in-vivo models compared to Tepotinib alone or in combination with Larotrectinib.[1][2][3] Its selectivity profile, while primarily targeting c-Met and TRK, shows some activity against other kinases at higher concentrations, warranting further investigation for potential off-target effects.

Kinase Selectivity Profile

The selectivity of **1D228** was assessed against a panel of 77 tyrosine kinases using an HTRF kinase assay at a concentration of 500 nM.[1] The results highlight its potent inhibition of c-Met and members of the TRK family.

Primary Targets: c-Met and TRK Kinases



1D228 demonstrates high potency against its intended targets, with IC50 values in the nanomolar range.

Target Kinase	1D228 IC50 (nM)	Tepotinib IC50 (nM)	Larotrectinib IC50 (nM)
c-Met	0.98[1]	3.7[1]	>10,000
TRKA	111.5[1]	Not Reported	~1-2
TRKB	23.68[1]	Not Reported	~1-2
TRKC	25.48[1]	Not Reported	~1-2

Kinase Panel Selectivity Screen

At a concentration of 500 nM, **1D228** showed significant inhibition of c-Met and TRK kinases. While the complete inhibition data for all 77 kinases is extensive, the screen confirms the primary selectivity towards c-Met and TRK. For detailed kinase panel data, refer to the supplementary information of the source publication.

In Vitro Cellular Activity

The anti-proliferative activity of **1D228** was evaluated in various cancer cell lines and compared with Tepotinib.

Cell Line	Cancer Type	1D228 IC50 (nM)	Tepotinib IC50 (nM)
МНСС97Н	Hepatocellular Carcinoma	4.3[1]	13[1]
MKN45	Gastric Cancer	1.0[1]	1.65[1]

In Vivo Efficacy

The anti-tumor efficacy of **1D228** was assessed in xenograft models of gastric and hepatocellular carcinoma and compared with Tepotinib.



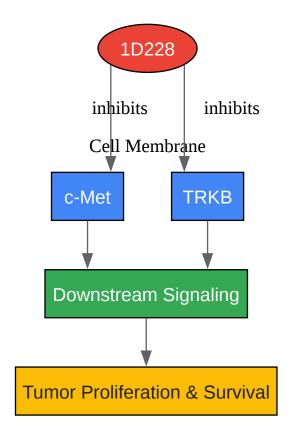
Tumor Model	Treatment	Dosage	Tumor Growth Inhibition (TGI)
Gastric Cancer (MKN45)	1D228	8 mg/kg/d	94.8%[1][3]
Tepotinib	8 mg/kg/d	67.61%[1][3]	
Hepatocellular Carcinoma (MHCC97H)	1D228	4 mg/kg/d	93.4%[1][3]
Tepotinib	4 mg/kg/d	63.9%[1][3]	

Notably, in the MKN45 gastric cancer model, **1D228** monotherapy demonstrated stronger antitumor activity and lower toxicity compared to the combination of Larotrectinib and Tepotinib. [1][2][3]

Signaling Pathway Inhibition

1D228 effectively blocks the phosphorylation of c-Met and TRKB, thereby inhibiting their downstream signaling pathways, which are crucial for tumor cell proliferation and survival.





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Figure 1. Simplified signaling pathway showing the inhibitory action of 1D228.

Experimental Protocols Kinase Inhibition Assays (HTRF and ADP-Glo)

Objective: To determine the in vitro inhibitory activity of compounds against specific kinases.

Homogeneous Time Resolved Fluorescence (HTRF) Kinase Assay: This assay measures the phosphorylation of a substrate by a kinase.[4] The assay is based on the transfer of energy between a donor (Europium cryptate-labeled antibody) and an acceptor (XL665-labeled substrate). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.

- Materials: Kinase, biotinylated substrate, ATP, HTRF detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-XL665).
- Procedure:

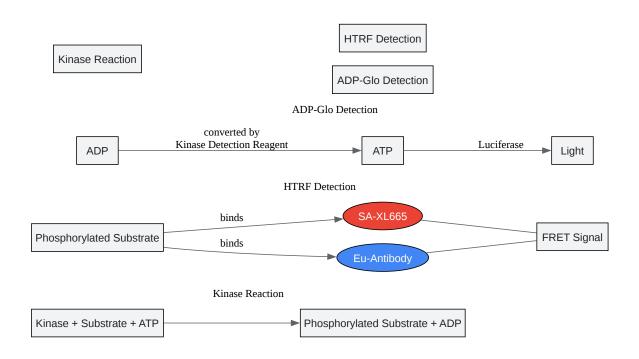


- Add the test compound, kinase, and biotinylated substrate to a microplate well.
- Initiate the kinase reaction by adding ATP.
- Incubate at room temperature.
- Stop the reaction and add the HTRF detection reagents.
- Incubate to allow for antibody binding.
- Read the plate on an HTRF-compatible reader, measuring the fluorescence at two wavelengths.
- Calculate the HTRF ratio and determine the IC50 values.

ADP-Glo Kinase Assay: This luminescent assay quantifies the amount of ADP produced during a kinase reaction.[5][6] The amount of ADP is directly proportional to the kinase activity.

- Materials: Kinase, substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.
- Procedure:
 - Perform the kinase reaction in a microplate well containing the test compound, kinase, substrate, and ATP.
 - Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature.
 - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
 - Incubate at room temperature.
 - Measure the luminescence using a luminometer.
 - Determine the kinase activity and IC50 values.





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Figure 2. Workflow for HTRF and ADP-Glo kinase inhibition assays.

Cell Proliferation Assay (CCK-8)

Objective: To measure the effect of compounds on the proliferation of cancer cells.

• Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay.[7][8][9][10] The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.



Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound.
- Incubate for a specified period (e.g., 72 hours).
- Add CCK-8 solution to each well.
- Incubate for 1-4 hours.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the cell viability and determine the IC50 values.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of compounds in a living organism.

- Principle: Human cancer cells are implanted into immunocompromised mice to form tumors.
 The effect of the test compound on tumor growth is then monitored over time.
- General Procedure:
 - Human cancer cells (e.g., MKN45 for gastric cancer, MHCC97H for hepatocellular carcinoma) are subcutaneously injected into immunocompromised mice (e.g., nude or NOD/SCID mice).[11][12]
 - Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
 - The test compound (e.g., 1D228, Tepotinib) is administered to the treatment groups, typically via oral gavage or intraperitoneal injection, at a specified dose and schedule. The control group receives a vehicle.
 - Tumor volume and body weight are measured regularly.
 - At the end of the study, the tumors are excised and weighed.



• Tumor Growth Inhibition (TGI) is calculated to assess the efficacy of the treatment.

Conclusion

1D228 emerges as a potent dual inhibitor of c-Met and TRK with a promising selectivity profile. Its superior performance in both in vitro and in vivo models compared to single-target agents like Tepotinib suggests its potential as a valuable therapeutic candidate for cancers driven by both c-Met and TRK signaling pathways. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile.

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